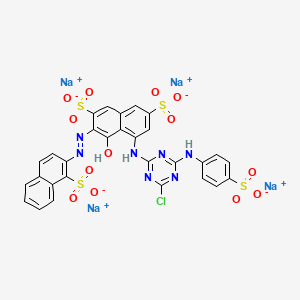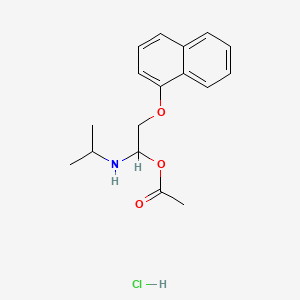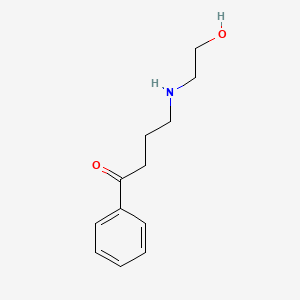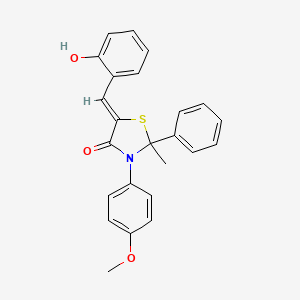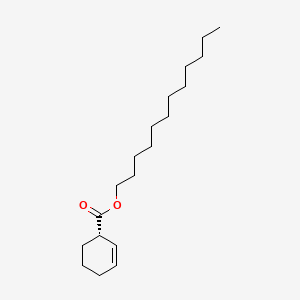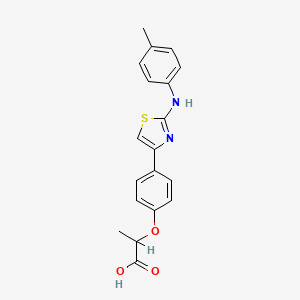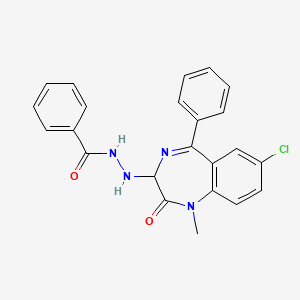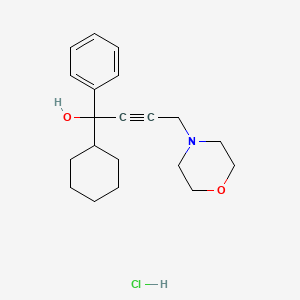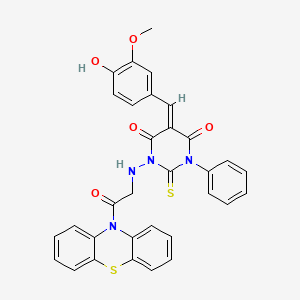
Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester is a complex organic compound with a unique structure that combines a benzene ring, an acetic acid moiety, and a triazine ring substituted with a morpholine group and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the morpholine group and the propyl chain. The final step involves the esterification of benzeneacetic acid with the triazine derivative.
Triazine Ring Formation: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Morpholine Substitution: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with the triazine ring.
Propyl Chain Addition: The propyl chain is added through alkylation reactions using propyl halides.
Esterification: The final step involves the esterification of benzeneacetic acid with the triazine derivative using standard esterification reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, thiols, or alcohols
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted triazine derivatives
Hydrolysis: Benzeneacetic acid, alcohols
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The morpholine group can enhance the compound’s solubility and facilitate its transport across cell membranes. The propyl chain may contribute to the compound’s lipophilicity, influencing its distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetic acid, 2-(4-morpholinyl)ethyl ester
- Benzeneacetic acid, a,a-diphenyl-, 2-(4-morpholinyl)ethyl ester
Uniqueness
Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester is unique due to the presence of the triazine ring with a morpholine group and a propyl chain, which imparts distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
127375-11-5 |
|---|---|
Fórmula molecular |
C20H27N5O3 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethyl 2-phenylacetate |
InChI |
InChI=1S/C20H27N5O3/c1-2-6-17-22-19(24-20(23-17)25-10-13-27-14-11-25)21-9-12-28-18(26)15-16-7-4-3-5-8-16/h3-5,7-8H,2,6,9-15H2,1H3,(H,21,22,23,24) |
Clave InChI |
MATQOGBGDGPXQD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC(=N1)N2CCOCC2)NCCOC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


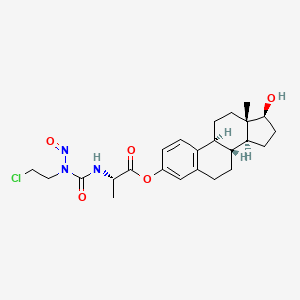
![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
